molecular formula C12H6N2S B1419507 Naphtho[1,2-D]thiazole-2-carbonitrile CAS No. 39785-46-1

Naphtho[1,2-D]thiazole-2-carbonitrile

Cat. No. B1419507
CAS RN: 39785-46-1
M. Wt: 210.26 g/mol
InChI Key: UKNUROSVHCRWMU-UHFFFAOYSA-N
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Description

“Naphtho[1,2-D]thiazole-2-carbonitrile” is a chemical compound that has been used in the synthesis of aromatic lanthanide carboxylates . These carboxylates are promising candidates for various luminescent applications, particularly as emitting layers in light-emitting diodes .


Synthesis Analysis

The synthesis of aromatic lanthanide carboxylates, including those with “Naphtho[1,2-D]thiazole-2-carbonitrile”, involves varying the conjugation length with the introduction of a heteroatom and a neutral ligand . This approach has enabled the synthesis of new europium and ytterbium complexes with naphtho[1,2-D]thiazole-2-carboxylic acid anions .


Molecular Structure Analysis

The molecular formula of “Naphtho[1,2-D]thiazole-2-carbonitrile” is C12H6N2S . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Spectroscopic Properties

Naphtho[1,2-D]thiazole-2-carbonitrile and its derivatives have been investigated for their spectroscopic properties. For instance, 2-Aryl-naphtho[1.2-d]thiazoles, substituted with different electronic donor and acceptor substituents, have been studied for their fluorescence properties. This research contributes to the understanding of the optical properties of these compounds, particularly in relation to their potential applications in organic fluorescent materials (Müller, Schwarz, & Brecht, 1992).

Polymer Solar Cells

A notable application is in the field of polymer solar cells. A specific narrow-bandgap π-conjugated polymer, based on naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole), has been designed for use in polymer solar cells. This polymer demonstrated remarkable power conversion efficiencies over 10%, making it a promising material for practical applications in high-throughput roll-to-roll processing (Jin et al., 2016).

Synthesis of Derivatives

The synthesis of various naphtho[1,2-d]thiazole derivatives has been a subject of research. For example, an efficient metal-free synthesis approach has been developed for creating 2-aroylamino naphtho[1,2-d]thiazole compounds. This method features broad substrate scope, excellent regioselectivity, and operates at room temperature under ambient air conditions, indicating its utility in synthetic organic chemistry (Liu et al., 2019).

Antimicrobial Applications

Some derivatives of naphtho[1,2-d]thiazole have been synthesized and screened for their antimicrobial activities. This includes a study on dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, which showed promising in vitro antimicrobial properties (El-Gaby et al., 2000).

Corrosion Inhibition

Naphtho[1,2-d]thiazole derivatives have also been applied as corrosion inhibitors. For example, quinoxaline derivatives containing naphtho[2,3-d]thiazole have shown high corrosion inhibition efficiency for mild steel in acidic medium. These studies combine experimental and computational analyses to understand the inhibition mechanisms (Saraswat & Yadav, 2020).

Future Directions

The future directions for “Naphtho[1,2-D]thiazole-2-carbonitrile” could involve its further use in the synthesis of aromatic lanthanide carboxylates for various luminescent applications . The potential of these compounds in the field of organic light-emitting diodes is particularly promising .

properties

IUPAC Name

benzo[e][1,3]benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUROSVHCRWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663334
Record name Naphtho[1,2-d][1,3]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[1,2-D]thiazole-2-carbonitrile

CAS RN

39785-46-1
Record name Naphtho[1,2-d][1,3]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Moussa, ZMA Judeh, A Alzamly, SA Ahmed… - RSC …, 2022 - pubs.rsc.org
Cyanoformamides are ubiquitous as useful components for assembling key intermediates and bioactive molecules. The development of an efficient and simple approach to this motif is …
Number of citations: 3 pubs.rsc.org

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